9-(2-Chloroethylsulfanyl)acridine
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Overview
Description
9-(2-Chloroethylsulfanyl)acridine: is a derivative of acridine, a class of compounds known for their broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Chloroethylsulfanyl)acridine typically involves the nucleophilic substitution of 9-chloroacridine with 2-chloroethylthiol. The reaction is generally carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the substitution process .
Industrial Production Methods: Industrial production methods for acridine derivatives, including this compound, often involve large-scale batch reactions. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-(2-Chloroethylsulfanyl)acridine can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 9-(2-Chloroethylsulfanyl)acridine is used as a building block in the synthesis of more complex acridine derivatives. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a DNA intercalator.
Medicine: The primary medical application of this compound is in the development of anticancer agents. Its ability to intercalate into DNA and inhibit topoisomerase enzymes makes it a promising candidate for cancer treatment .
Industry: In the industrial sector, acridine derivatives are used as dyes and fluorescent materials. This compound can be utilized in the development of new fluorescent probes for imaging applications .
Mechanism of Action
The mechanism of action of 9-(2-Chloroethylsulfanyl)acridine primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting DNA replication and transcription. This intercalation can lead to the inhibition of topoisomerase enzymes, which are essential for DNA replication and cell division .
Comparison with Similar Compounds
9-Aminoacridine: Known for its DNA intercalating properties and use as an antiseptic.
Amsacrine: A clinically used anticancer drug that intercalates into DNA and inhibits topoisomerase II.
Proflavine: Another DNA intercalator used as a topical antiseptic.
Uniqueness: 9-(2-Chloroethylsulfanyl)acridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloroethylsulfanyl group enhances its potential as a DNA intercalator and its ability to form covalent bonds with nucleophiles, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H12ClNS |
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Molecular Weight |
273.8 g/mol |
IUPAC Name |
9-(2-chloroethylsulfanyl)acridine |
InChI |
InChI=1S/C15H12ClNS/c16-9-10-18-15-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)15/h1-8H,9-10H2 |
InChI Key |
BWGAICSQKUMIJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)SCCCl |
Origin of Product |
United States |
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